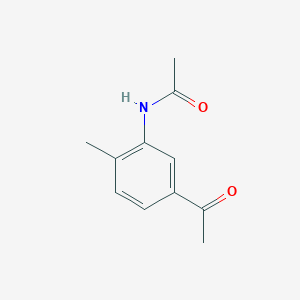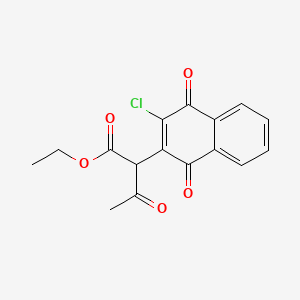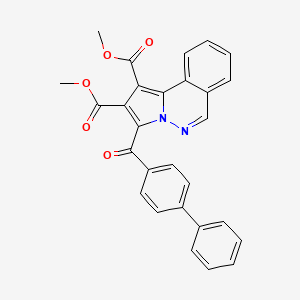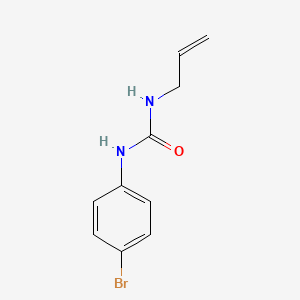![molecular formula C20H38N4O2 B11939923 4-methyl-N-(6-{[(4-methyl-1-piperidinyl)carbonyl]amino}hexyl)-1-piperidinecarboxamide CAS No. 24185-20-4](/img/structure/B11939923.png)
4-methyl-N-(6-{[(4-methyl-1-piperidinyl)carbonyl]amino}hexyl)-1-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(6-{[(4-methyl-1-piperidinyl)carbonyl]amino}hexyl)-1-piperidinecarboxamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes two piperidine rings and a hexyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(6-{[(4-methyl-1-piperidinyl)carbonyl]amino}hexyl)-1-piperidinecarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine rings, the introduction of the hexyl chain, and the coupling of these components to form the final compound. Common reagents used in these reactions include piperidine, hexylamine, and various coupling agents. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is also common to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-N-(6-{[(4-methyl-1-piperidinyl)carbonyl]amino}hexyl)-1-piperidinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The reaction conditions vary depending on the type of reaction but often involve the use of solvents such as dichloromethane or ethanol and may require elevated temperatures or the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Applications De Recherche Scientifique
4-methyl-N-(6-{[(4-methyl-1-piperidinyl)carbonyl]amino}hexyl)-1-piperidinecarboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in the treatment of various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-methyl-N-(6-{[(4-methyl-1-piperidinyl)carbonyl]amino}hexyl)-1-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparaison Avec Des Composés Similaires
4-methyl-N-(6-{[(4-methyl-1-piperidinyl)carbonyl]amino}hexyl)-1-piperidinecarboxamide can be compared with other similar compounds, such as other piperidine derivatives. These comparisons highlight its unique structural features and its specific applications in various fields. Similar compounds include:
- N-methylpiperidine
- Hexylpiperidine
- Piperidinecarboxamide derivatives
These compounds share some structural similarities but differ in their specific functional groups and applications.
Propriétés
Numéro CAS |
24185-20-4 |
|---|---|
Formule moléculaire |
C20H38N4O2 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
4-methyl-N-[6-[(4-methylpiperidine-1-carbonyl)amino]hexyl]piperidine-1-carboxamide |
InChI |
InChI=1S/C20H38N4O2/c1-17-7-13-23(14-8-17)19(25)21-11-5-3-4-6-12-22-20(26)24-15-9-18(2)10-16-24/h17-18H,3-16H2,1-2H3,(H,21,25)(H,22,26) |
Clé InChI |
RPAFMXOVYGTSDC-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)C(=O)NCCCCCCNC(=O)N2CCC(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile](/img/structure/B11939849.png)


![Bicyclo[3.2.2]nonan-1-amine](/img/structure/B11939875.png)


![4,5,6,7,8,9-Hexahydrocycloocta[d][1,2,3]selenadiazole](/img/structure/B11939893.png)





